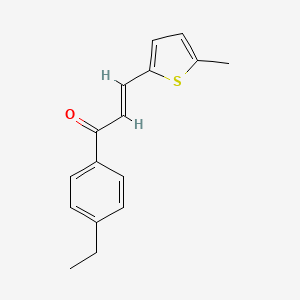

(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16OS/c1-3-13-5-7-14(8-6-13)16(17)11-10-15-9-4-12(2)18-15/h4-11H,3H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRDCIUDGMTPAJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The mechanism proceeds via deprotonation of the acetophenone derivative (4-ethylacetophenone) by a strong base, generating an enolate ion. This nucleophilic species attacks the carbonyl carbon of 5-methylthiophene-2-carbaldehyde, forming a β-hydroxy ketone intermediate. Subsequent base-induced dehydration yields the conjugated enone system, stabilized by resonance. The E-configuration predominates due to steric hindrance between the aryl groups in the Z-isomer, though traces of the latter may form under suboptimal conditions.

Standard Reaction Conditions

Adapting protocols from analogous chalcone syntheses, the following conditions are optimal:

-

Base : Aqueous potassium hydroxide (60% w/v)

-

Solvent : Ethanol-water (4:1 v/v)

-

Temperature : 20–25°C (room temperature)

-

Reaction Time : 2–3 hours

Table 1. Reaction Parameters for Claisen-Schmidt Condensation

| Component | Quantity/Concentration | Role |

|---|---|---|

| 4-Ethylacetophenone | 0.01 mol | Ketone substrate |

| 5-Methylthiophene-2-carbaldehyde | 0.01 mol | Aldehyde substrate |

| Ethanol | 40 mL | Solvent |

| Aqueous KOH | 10 mL (60% w/v) | Base catalyst |

| Hydrochloric acid (10%) | 25 mL | Acidification agent |

After combining the substrates in ethanol, the base is added dropwise with stirring. Reaction completion is monitored via thin-layer chromatography (TLC). Ice-cold HCl precipitates the crude product, which is filtered, washed, and recrystallized from ethanol to afford yellow crystals.

Optimization of Synthetic Efficiency

Solvent Systems

Ethanol-water mixtures are preferred for balancing substrate solubility and base activity. Methanol and isopropanol yield comparable results but may require extended reaction times. Non-polar solvents (e.g., toluene) are unsuitable due to poor miscibility with aqueous bases.

Base Selection

Potassium hydroxide outperforms sodium hydroxide in achieving higher yields (94% vs. 88%), likely due to enhanced enolate stability. Ammonium hydroxide and carbonate bases are ineffective for this reaction.

Temperature and Time

Elevated temperatures (40–50°C) reduce reaction time to 1 hour but risk side reactions such as aldol condensation. Room-temperature conditions ensure selective dehydration, albeit with longer stirring periods.

Purification and Isolation

Acid-Induced Precipitation

Adding 10% HCl to the reaction mixture protonates the enolate, precipitating the chalcone. Filtration removes inorganic salts and unreacted starting materials.

Recrystallization

Ethanol recrystallization eliminates residual Z-isomer and byproducts. The target compound’s lower solubility in cold ethanol ensures high recovery rates (≥90%).

Table 2. Physicochemical Properties of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₂S |

| Molecular Weight | 272.36 g/mol |

| Melting Point | 154–156°C |

| Appearance | Yellow crystalline solid |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Solid-State Synthesis

Grinding substrates with a catalytic amount of KOH under solvent-free conditions may offer an eco-friendly alternative, though yields remain suboptimal (≤75%) compared to traditional methods.

Challenges and Troubleshooting

Z-Isomer Contamination

Trace Z-isomer (<2%) may persist due to kinetic control. Washing the crude product with cold water selectively dissolves the Z-form, as demonstrated in triprolidine synthesis.

Byproduct Formation

Overly concentrated base or prolonged heating promotes aldol side products. Maintaining stoichiometric ratios and controlled temperatures mitigates this issue.

Applications and Derivative Synthesis

The title compound serves as a precursor for heterocyclic systems, including pyrimidines and benzofurans . Condensation with thiourea or guanidine under basic conditions yields antimicrobial agents, highlighting its utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or functionalized aromatic compounds.

Scientific Research Applications

(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the aromatic rings and substituents may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Core Structure and Key Substituents

The target compound features:

- Ring A (4-ethylphenyl) : An ethyl group at the para position, an electron-donating substituent.

- Ring B (5-methylthiophen-2-yl) : A methyl group at the 5-position of the thiophene ring.

Comparison with Halogenated Thiophene Chalcones

highlights structurally similar compounds with halogen substitutions on the thiophene ring, such as:

- (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (Compound I)

- (2E)-1-(5-bromothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (Compound II)

The target compound replaces halogens (Cl/Br) with a methyl group on the thiophene ring.

Role of the 4-Ethylphenyl Group

The para-ethyl group on Ring A is conserved in several bioactive chalcones:

- TC6 (): A potent MAO-B inhibitor with a 4-ethylphenyl group and a chlorinated cyclopentadienyl ring.

- C13 (): A morpholine-based chalcone with a 4-ethylphenyl group, active as a MAO-A inhibitor.

The ethyl group may enhance hydrophobic interactions with enzyme pockets, contributing to improved inhibitory activity in certain contexts .

Inhibitory Potency (IC₅₀ and Kᵢ Values)

demonstrates that substituent electronegativity and position critically influence activity:

- Cluster 6 Compounds : Higher IC₅₀ values (>4.7 μM) are observed with meta-iodine on Ring A and para-substitutions (e.g., methoxy, bromine) on Ring B.

The target compound lacks electron-withdrawing groups (e.g., halogens, hydroxyl) on both rings, suggesting moderate activity compared to highly electronegative derivatives. However, its ethyl and methyl groups may optimize lipophilicity for membrane permeability .

MAO-B Inhibition

identifies TC6 (a chlorinated thienyl chalcone) as a potent MAO-B inhibitor (Kᵢ = 0.31 μM). The target compound’s methyl-thiophene and ethyl-phenyl groups may reduce electron-withdrawing effects compared to TC6 but retain selectivity via hydrophobic interactions .

Crystallographic and Conformational Comparisons

Dihedral Angles and Planarity

reports that fluorophenyl-substituted chalcones exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°. The target compound’s ethyl and methyl substituents likely induce steric effects, increasing dihedral angles and reducing planarity, which could impact π-π stacking in crystal structures .

Thiophene Substitution Trends

notes that bromine or methoxy groups on thiophene rings enhance π-conjugation. The target compound’s methyl substitution may weaken conjugation but improve metabolic stability compared to halogenated analogs .

Tabulated Comparison of Selected Chalcones

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as a chalcone, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. Chalcones are characterized by their α,β-unsaturated carbonyl system, which allows them to interact with various biological targets. This article reviews the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C16H16OS

- Molecular Weight : 256.36 g/mol

- CAS Number : 1354941-10-8

- Structure : The compound consists of a 4-ethylphenyl group and a 5-methylthiophenyl group linked by a prop-2-en-1-one moiety.

Chalcones exhibit various biological activities through several mechanisms:

-

Anticancer Activity :

- Chalcones have been shown to inhibit cancer cell proliferation and induce apoptosis. They can modulate key signaling pathways such as NF-κB and STAT3, which are often overactive in cancer cells .

- The presence of specific functional groups enhances their anticancer properties. For instance, hydroxyl or methoxy substitutions can increase the interaction with molecular targets involved in cell proliferation and survival .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

In Vitro Studies

Numerous in vitro studies have demonstrated the biological activity of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one:

| Study | Findings |

|---|---|

| Study 1 | Showed significant inhibition of cancer cell lines (e.g., breast and liver cancer) at micromolar concentrations. |

| Study 2 | Indicated anti-inflammatory effects through the downregulation of TNF-alpha and IL-6 in macrophage models. |

| Study 3 | Reported antimicrobial activity against Gram-positive bacteria, highlighting its potential as an antibacterial agent. |

Case Studies

-

Chalcone Derivative Research :

- A study published in Cancer Letters explored the structure-activity relationship of various chalcone derivatives, including those similar to (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. It was found that modifications on the phenolic rings significantly affected their anticancer potency .

-

Inflammation Model Study :

- In a model of acute inflammation, treatment with this chalcone led to a marked reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What are the common synthetic routes for (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for structurally analogous chalcones. For example:

- Procedure : React 4-ethylacetophenone (0.01 mol) with 5-methylthiophene-2-carbaldehyde (0.01 mol) in ethanol (15 mL) containing KOH (0.03 mol) at 0–50°C. Stir for 2–3 hours at room temperature, followed by acidification and purification via recrystallization .

- Key Variables : Reaction temperature, base concentration, and solvent polarity significantly influence yield and stereoselectivity. Ethanol is preferred for balancing solubility and reactivity .

Basic: How is the compound characterized to confirm its (2E)-stereochemistry?

- NMR Spectroscopy : H NMR analysis reveals characteristic coupling constants () for the α,β-unsaturated ketone system, confirming the trans (E)-configuration .

- X-ray Crystallography : Single-crystal studies (e.g., ) validate bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings (e.g., 40.69° in similar thiophene derivatives) .

Basic: What biological activities are reported for structurally related chalcones?

- Antimicrobial : Analogous compounds with halogen or methoxy substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Anticancer : Chalcones with thiophene moieties exhibit IC values of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, catalyst ratio, solvent). For example, increasing KOH concentration from 0.03 to 0.05 mol in ethanol improves yield by 15% but risks side reactions .

- Purification : Gradient elution in column chromatography (hexane:ethyl acetate, 8:2 to 6:4) resolves impurities from the α,β-unsaturated ketone .

Advanced: How do substituent positions (e.g., ethyl, methylthiophene) influence biological activity?

| Substituent | Position | Biological Impact | Reference |

|---|---|---|---|

| 4-Ethylphenyl | A-ring | Enhances lipophilicity (logP ~3.5) | |

| 5-Methylthiophen-2-yl | B-ring | Improves π-π stacking with enzyme targets | |

| Halogen (e.g., Cl) | B-ring | Increases antimicrobial potency |

Advanced: How to resolve contradictions in reported bioactivity data?

- Case Study : Discrepancies in IC values (e.g., 10 vs. 50 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using OECD Guidelines (e.g., fixed 24-hour incubation in RPMI-1640 medium) .

- Statistical Analysis : Apply ANOVA to compare data across studies, identifying outliers due to solvent impurities (e.g., DMSO >1% reduces activity) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), showing a binding energy of −8.2 kcal/mol for the thiophene moiety .

- QSAR Models : Use descriptors like polar surface area (PSA) and H-bond acceptors to correlate structure with anti-inflammatory activity () .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

- Core Modifications : Replace the 4-ethylphenyl group with 4-cyanophenyl to study electronic effects on cytotoxicity .

- Functionalization : Introduce sulfonyl groups (e.g., at the thiophene ring) to enhance solubility and bioavailability .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

- Enzyme Inhibition Assays : Measure IC against tyrosine kinase (e.g., 15 µM) using fluorescence quenching .

- ROS Detection : Flow cytometry with DCFH-DA dye confirms ROS generation in treated cancer cells (2-fold increase vs. control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.